1-(2-Chloroethyl)-2-methoxycyclohexane is an organic compound classified as an alkylating agent, primarily due to the presence of a chloroethyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of chemotherapeutic agents. Its molecular formula is , and it has a molecular weight of approximately 176.68 g/mol. The compound's structure consists of a methoxy group attached to a cyclohexane ring, with a chloroethyl substituent.
1-(2-Chloroethyl)-2-methoxycyclohexane can be sourced from various chemical suppliers and is typically produced through synthetic methods in laboratory settings. It falls under the category of halogenated organic compounds, specifically those that contain chlorine. The compound is recognized for its reactivity due to the chloroethyl moiety, which can participate in various chemical reactions, making it useful in synthetic organic chemistry and pharmaceutical applications.
The synthesis of 1-(2-Chloroethyl)-2-methoxycyclohexane can be achieved through several methods:
The molecular structure of 1-(2-Chloroethyl)-2-methoxycyclohexane can be represented using several notations:
The structure features a cyclohexane ring with a methoxy group (-OCH₃) at one position and a chloroethyl group (-CH₂CH₂Cl) at another position, contributing to its reactivity and potential biological activity .
1-(2-Chloroethyl)-2-methoxycyclohexane participates in several significant chemical reactions:
The mechanism of action for 1-(2-Chloroethyl)-2-methoxycyclohexane primarily involves its role as an alkylating agent. The chloroethyl group can covalently bond with nucleophilic sites in biological molecules, particularly DNA and proteins. This alkylation disrupts normal cellular processes by causing DNA cross-linking, which inhibits DNA replication and transcription. Such mechanisms are crucial for its potential application in chemotherapy, targeting cancer cells by interfering with their genetic material .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 176.68 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
Flash Point | Not specified |
Solubility | Soluble in organic solvents |
InChI | InChI=1S/C9H17ClO/c1-11-9-5-3-2-4-8(9)6-7-10/h8-9H,2-7H2,1H3 |
These properties indicate that 1-(2-Chloroethyl)-2-methoxycyclohexane is likely a liquid at room temperature with moderate solubility in organic solvents but limited information is available on its exact physical state under standard conditions .
1-(2-Chloroethyl)-2-methoxycyclohexane has several applications in scientific research:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3